molecular formula C22H26ClN7 B11034345 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11034345
M. Wt: 423.9 g/mol
InChI Key: MCDVZCZUUWAKEP-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-CHLORO-2-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-CHLORO-2-METHYLPHENYL)AMINE typically involves multiple steps. One common approach is the reaction of 4-amino-6-chloro-1,3,5-triazine with benzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 3-chloro-2-methylaniline to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-CHLORO-2-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring and the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-CHLORO-2-METHYLPHENYL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-CHLORO-2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-CHLORO-2-METHYLPHENYL)AMINE stands out due to its unique combination of a triazine ring, benzylpiperazine moiety, and chloromethylphenyl group

Properties

Molecular Formula

C22H26ClN7

Molecular Weight

423.9 g/mol

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H26ClN7/c1-16-18(23)8-5-9-19(16)25-22-27-20(26-21(24)28-22)15-30-12-10-29(11-13-30)14-17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H3,24,25,26,27,28)

InChI Key

MCDVZCZUUWAKEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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